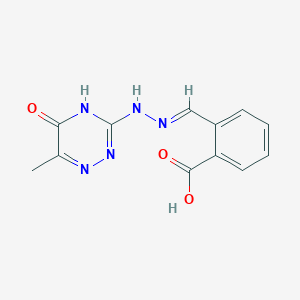![molecular formula C17H24N4O B11613267 2,6-di-tert-butyl-4-[(E)-(4H-1,2,4-triazol-4-ylimino)methyl]phenol](/img/structure/B11613267.png)
2,6-di-tert-butyl-4-[(E)-(4H-1,2,4-triazol-4-ylimino)methyl]phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-di-tert-butyl-4-[(E)-(4H-1,2,4-triazol-4-ylimino)methyl]phenol is a complex organic compound known for its antioxidant properties. It is a derivative of phenol and contains both tert-butyl groups and a triazole moiety, which contribute to its stability and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-di-tert-butyl-4-[(E)-(4H-1,2,4-triazol-4-ylimino)methyl]phenol typically involves the following steps:
Starting Materials: The synthesis begins with 2,6-di-tert-butylphenol and 4H-1,2,4-triazole.
Condensation Reaction: The triazole is reacted with formaldehyde to form a triazolylmethyl intermediate.
Final Coupling: The intermediate is then coupled with 2,6-di-tert-butylphenol under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
化学反応の分析
Types of Reactions
Oxidation: The phenolic group can undergo oxidation to form quinones.
Reduction: The triazole moiety can be reduced under specific conditions.
Substitution: The tert-butyl groups can be substituted with other alkyl groups under Friedel-Crafts alkylation conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Catalysts like aluminum chloride are often employed in Friedel-Crafts reactions.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Reduced triazole derivatives.
Substitution: Various alkylated phenols.
科学的研究の応用
2,6-di-tert-butyl-4-[(E)-(4H-1,2,4-triazol-4-ylimino)methyl]phenol has a wide range of applications in scientific research:
Chemistry: Used as an antioxidant in polymer chemistry to prevent degradation.
Biology: Studied for its potential to inhibit lipid peroxidation in biological systems.
Medicine: Investigated for its potential antiviral and anticancer properties.
Industry: Utilized as a stabilizer in fuels, oils, and other hydrocarbon-based products.
作用機序
The compound exerts its effects primarily through its antioxidant properties. It acts as a free radical scavenger, converting peroxy radicals to hydroperoxides, thereby preventing oxidative damage. The triazole moiety may also interact with various enzymes and proteins, modulating their activity.
類似化合物との比較
Similar Compounds
Butylated Hydroxytoluene (BHT): Another phenolic antioxidant with similar stabilizing properties.
Butylated Hydroxyanisole (BHA): A related compound used in food preservation.
2,6-Di-tert-butylphenol: A precursor to more complex antioxidants.
Uniqueness
2,6-di-tert-butyl-4-[(E)-(4H-1,2,4-triazol-4-ylimino)methyl]phenol is unique due to the presence of the triazole moiety, which enhances its reactivity and potential biological activity compared to other phenolic antioxidants .
特性
分子式 |
C17H24N4O |
|---|---|
分子量 |
300.4 g/mol |
IUPAC名 |
2,6-ditert-butyl-4-[(E)-1,2,4-triazol-4-yliminomethyl]phenol |
InChI |
InChI=1S/C17H24N4O/c1-16(2,3)13-7-12(9-20-21-10-18-19-11-21)8-14(15(13)22)17(4,5)6/h7-11,22H,1-6H3/b20-9+ |
InChIキー |
FLAUATAHGUNGOJ-AWQFTUOYSA-N |
異性体SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)/C=N/N2C=NN=C2 |
正規SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C=NN2C=NN=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 4-{[3-(4-methylphenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]amino}benzoate](/img/structure/B11613193.png)
![1-[5-(2,3-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-(pyrrolidin-1-yl)ethanone](/img/structure/B11613198.png)
![(5E)-1-(4-chlorophenyl)-5-{[1-(prop-2-en-1-yl)-1H-indol-3-yl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11613203.png)
![N-[2-(4-methoxyphenyl)ethyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B11613209.png)
![dimethyl 2-{[6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanoyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate](/img/structure/B11613218.png)
![Ethyl 2-({2-(4-methylphenyl)-2-oxo-1-[(thiophen-2-ylcarbonyl)amino]ethyl}amino)-4-phenylthiophene-3-carboxylate](/img/structure/B11613221.png)
![4-(5,5-dioxidodibenzo[b,d]thiophen-3-yl)-5-phenyl-2-(2,4,5-trimethoxyphenyl)-1H-imidazole](/img/structure/B11613223.png)
![8-ethyl 6-methyl (2Z)-5-amino-3-oxo-7-(thiophen-2-yl)-2-(thiophen-2-ylmethylidene)-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarboxylate](/img/structure/B11613229.png)

![(5E)-5-[(5-bromo-1H-indol-3-yl)methylidene]-1-(3-chlorophenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11613233.png)
![2-[(4-Hydroxy-6-propyl-2-pyrimidinyl)sulfanyl]-N-(2-methoxydibenzo[B,D]furan-3-YL)acetamide](/img/structure/B11613234.png)
![(3E)-6-chloro-3-[2-(4-fluorophenyl)-2-oxoethylidene]-3,4-dihydro-2H-1,4-benzoxazin-2-one](/img/structure/B11613240.png)
![(5E)-3-(4-bromophenyl)-6-hydroxy-5-{[1-(propan-2-yl)-1H-indol-3-yl]methylidene}pyrimidine-2,4(3H,5H)-dione](/img/structure/B11613254.png)

